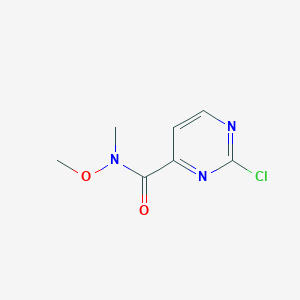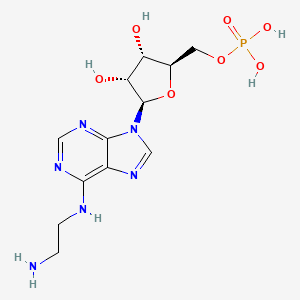
((2R,3S,4R,5R)-5-(6-((2-Aminoethyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Adenylic acid, N-(2-aminoethyl)-, also known as adenosine monophosphate, is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5’-Adenylic acid, N-(2-aminoethyl)- typically involves the synthesis of adenosine followed by phosphorylation. One method involves using powdery adenosine and polyphosphoric acid as raw materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5’-Adenylic acid, N-(2-aminoethyl)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction can occur under both acidic and alkaline conditions.
Oxidation: Common oxidizing agents can convert the compound into different oxidation states.
Substitution: Various nucleophiles can substitute the phosphate group under specific conditions.
Major Products Formed
Hydrolysis: Adenosine and inorganic phosphate.
Oxidation: Oxidized forms of adenosine monophosphate.
Substitution: Substituted nucleotides depending on the nucleophile used.
Scientific Research Applications
5’-Adenylic acid, N-(2-aminoethyl)- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying nucleotide behavior and reactions.
Biology: Plays a role in RNA synthesis and cellular energy transfer.
Medicine: Investigated for its potential in boosting immune activity and as a dietary supplement.
Industry: Utilized in the production of various biochemical products and as a research reagent.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Energy Transfer: It is involved in the conversion of adenosine diphosphate to adenosine triphosphate, which is crucial for cellular energy.
Immune Function: Enhances T-cell maturation and function, and boosts natural killer cell activity.
Signal Transduction: Participates in various signaling pathways within the cell.
Comparison with Similar Compounds
Similar Compounds
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Inosine monophosphate (IMP)
Uniqueness
5’-Adenylic acid, N-(2-aminoethyl)- is unique due to its specific role in RNA synthesis and its involvement in energy transfer processes. Unlike ADP and ATP, it does not have high-energy phosphoanhydride bonds, making it distinct in its biochemical functions .
Properties
CAS No. |
60915-31-3 |
|---|---|
Molecular Formula |
C12H19N6O7P |
Molecular Weight |
390.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N6O7P/c13-1-2-14-10-7-11(16-4-15-10)18(5-17-7)12-9(20)8(19)6(25-12)3-24-26(21,22)23/h4-6,8-9,12,19-20H,1-3,13H2,(H,14,15,16)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
IIZMDTIWCCOWFX-WOUKDFQISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCN |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


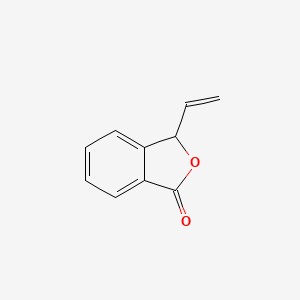
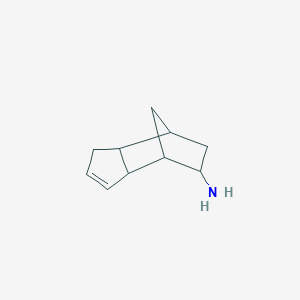
![[1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8695492.png)
![Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)
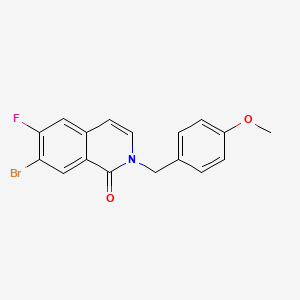
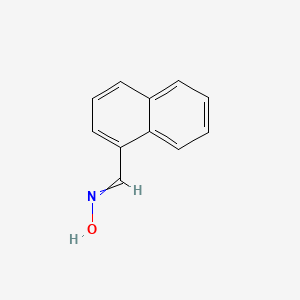
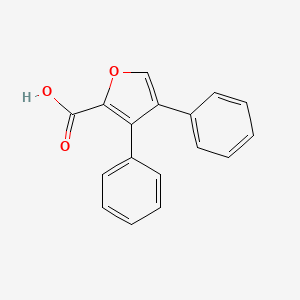
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
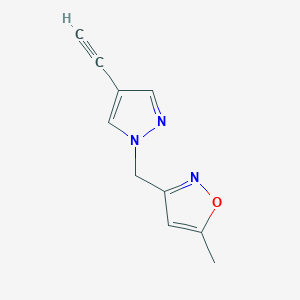
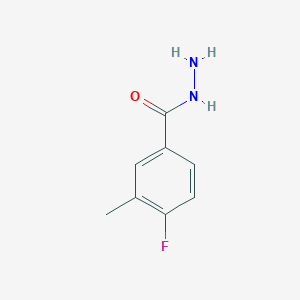
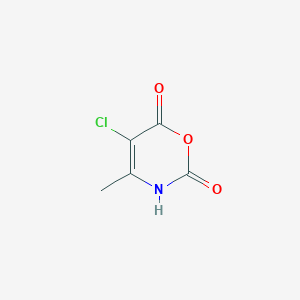
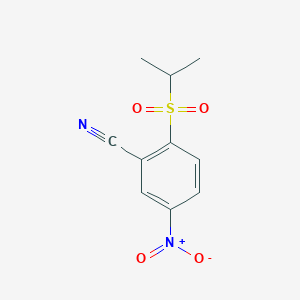
![tert-Butyl 3-carbamoyl-2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8695586.png)
